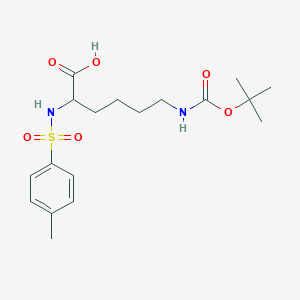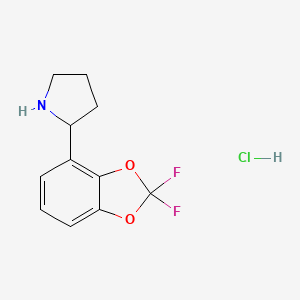![molecular formula C32H48N4O8 B13384692 Carbamic acid [21-[2-(dimethylamino)ethylamino]-6-hydroxy-5,11-dimethoxy-3,7,9,15-tetramethyl-16,20,22-trioxo-17-azabicyclo[16.3.1]docosa-1(21),8,12,14,18-pentaen-10-yl] ester](/img/structure/B13384692.png)
Carbamic acid [21-[2-(dimethylamino)ethylamino]-6-hydroxy-5,11-dimethoxy-3,7,9,15-tetramethyl-16,20,22-trioxo-17-azabicyclo[16.3.1]docosa-1(21),8,12,14,18-pentaen-10-yl] ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Alvespimycin is a derivative of geldanamycin and functions as a heat shock protein 90 (HSP90) inhibitor. It has been investigated for its potential as an antitumor agent, particularly in the treatment of solid tumors and acute myeloid leukemia . Alvespimycin exhibits several pharmacologically desirable properties, such as reduced metabolic liability, lower plasma protein binding, increased water solubility, higher oral bioavailability, reduced hepatotoxicity, and superior antitumor activity compared to its predecessor, tanespimycin .
Métodos De Preparación
Alvespimycin is synthesized through a series of chemical reactions starting from geldanamycin. The synthetic route involves the modification of geldanamycin’s structure to introduce a dimethylaminoethylamino group at the 17th position, resulting in the formation of 17-dimethylaminoethylamino-17-demethoxygeldanamycin . The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the desired transformations. Industrial production methods for alvespimycin are designed to optimize yield and purity while minimizing the formation of by-products.
Análisis De Reacciones Químicas
Alvespimycin undergoes various chemical reactions, including oxidation, reduction, and substitution. One notable reaction is its redox cycling catalyzed by cytochrome P450 reductase, leading to the formation of quinones and hydroquinones . Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions are typically quinone derivatives and glutathione conjugates .
Aplicaciones Científicas De Investigación
Alvespimycin has been extensively studied for its potential applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it serves as a valuable tool for studying the mechanisms of HSP90 inhibition and protein folding. In biology, alvespimycin is used to investigate the role of HSP90 in cellular signaling pathways and stress responses . In medicine, it has shown promise as an antitumor agent, with studies demonstrating its ability to enhance the potency of telomerase inhibition in pre-clinical models of human osteosarcoma . Additionally, alvespimycin has been explored for its potential to treat idiopathic pulmonary fibrosis by inhibiting TGF-β signaling . In industry, alvespimycin is utilized in the development of combination therapies for cancer treatment, where it works synergistically with other anti-cancer agents to improve therapeutic outcomes .
Mecanismo De Acción
Alvespimycin exerts its effects by inhibiting HSP90, a molecular chaperone responsible for the correct folding and function of many cellular signaling proteins . By binding to the ATP-binding pocket of HSP90, alvespimycin disrupts the chaperone cycle, leading to the degradation of client proteins, including oncogenic kinases such as BRAF . This results in the depletion of proteins with oncogenic activity and the induction of heat shock protein 70 (HSP70), which further enhances its antitumor activity .
Comparación Con Compuestos Similares
Alvespimycin is similar to other HSP90 inhibitors, such as geldanamycin, tanespimycin, and retaspimycin . it exhibits several unique properties that distinguish it from these compounds. Compared to tanespimycin, alvespimycin has reduced metabolic liability, lower plasma protein binding, increased water solubility, higher oral bioavailability, reduced hepatotoxicity, and superior antitumor activity . These attributes make alvespimycin a more favorable candidate for clinical development and therapeutic applications.
Propiedades
IUPAC Name |
[19-[2-(dimethylamino)ethylamino]-13-hydroxy-8,14-dimethoxy-4,10,12,16-tetramethyl-3,20,22-trioxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-9-yl] carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H48N4O8/c1-18-14-22-27(34-12-13-36(5)6)24(37)17-23(29(22)39)35-31(40)19(2)10-9-11-25(42-7)30(44-32(33)41)21(4)16-20(3)28(38)26(15-18)43-8/h9-11,16-18,20,25-26,28,30,34,38H,12-15H2,1-8H3,(H2,33,41)(H,35,40) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUFRQPKVAWMTJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(C(C(C=C(C(C(C=CC=C(C(=O)NC2=CC(=O)C(=C(C1)C2=O)NCCN(C)C)C)OC)OC(=O)N)C)C)O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H48N4O8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
616.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(6-carbamimidoyl-1H-benzimidazol-2-yl)methyl]-3H-benzimidazole-5-carboximidamide;zinc](/img/structure/B13384632.png)
![1-[3-(3,4-Dichlorophenyl)-3-[2-(4-phenyl-1-azoniabicyclo[2.2.2]octan-1-yl)ethyl]piperidin-1-yl]-2-(3-propan-2-yloxyphenyl)ethanone;chloride](/img/structure/B13384637.png)



![1-[(2R,3R,4R,5R)-5-[[Bis(4-methoxyphenyl)(phenyl)methoxy]methyl]-3-[(tert-butyldimethylsilyl)oxy]-4-hydroxy-2-tetrahydrofuryl]pyrimidine-2,4(1H,3H)-dione](/img/structure/B13384655.png)


![N,N-bis(1-phenylethyl)benzo[d][1,3,2]benzodioxaphosphepin-6-amine](/img/structure/B13384671.png)
![(2R)-6-acetamido-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid](/img/structure/B13384685.png)
![7-[4-[4-(2,3-dichlorophenyl)piperazin-1-yl]butoxy]-3H-quinolin-2-one](/img/structure/B13384697.png)
